molecular formula C12H22N2O3 B1289645 Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1250991-27-5

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1289645
CAS No.: 1250991-27-5
M. Wt: 242.31 g/mol
InChI Key: PEAPNBGPRYMRNJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound featuring a nitrogen atom at the 9-position (azabicyclo), an oxygen atom at the 3-position (3-oxa), and an amino group at the 7-position. Its molecular formula is C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol) . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules due to its rigid bicyclic framework and functional groups that enable diverse reactivity .

Properties

IUPAC Name

tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAPNBGPRYMRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Multi-Step Synthesis from Starting Materials

This method typically involves several key steps:

Reaction Scheme :

  • Starting materials: Aldehydes, amines, and carboxylic acids.
  • Key reagents: Tert-butanol, coupling agents (e.g., EDC, HATU).

Method B: One-Pot Synthesis

A more recent approach involves a one-pot reaction that streamlines the synthesis process:

  • Simultaneous Reaction Conditions : All reactants are combined in a single reaction vessel under controlled temperature and pH.

  • Catalysis : The use of catalysts such as palladium or copper can facilitate the formation of the bicyclic structure while promoting functional group transformations.

  • Isolation of Product : The product is isolated through standard extraction and purification techniques.

Advantages :

  • Reduced time and labor.
  • Higher overall yield due to minimized losses during transfer between steps.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the two main preparation methods:

Method Steps Involved Yield (%) Duration (days) Advantages
Multi-Step Cyclization, functionalization, purification 60-80 5-10 High purity, well-characterized
One-Pot Simultaneous reactions 70-90 2-4 Time-efficient, reduced handling

Recent Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce by-products:

  • Temperature Control : Maintaining optimal temperatures during cyclization can significantly influence product yield.

  • Use of Green Chemistry Principles : Employing solvent-free conditions or biodegradable solvents has been explored to enhance environmental sustainability in synthesis.

Chemical Reactions Analysis

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is primarily studied for its potential as a building block in the synthesis of bioactive molecules. Its unique bicyclic structure makes it an attractive candidate for developing novel pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds derived from bicyclic structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in preliminary studies .

Neuropharmacology

The compound's structural similarities to neurotransmitter systems suggest potential applications in neuropharmacology. Studies are underway to assess its effects on neurotransmitter release and receptor interactions, which could lead to developments in treatments for neurological disorders .

Drug Development

The synthesis of this compound serves as a precursor for more complex molecules used in drug development.

Targeted Drug Delivery

The compound's ability to form stable complexes with various biomolecules opens avenues for targeted drug delivery systems. Research is focused on its use as a carrier for anticancer drugs, enhancing their efficacy and reducing side effects .

Enzyme Inhibition Studies

This compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways, offering a novel approach to therapeutic intervention .

Biochemical Studies

The compound's unique structure allows it to interact with biological systems in ways that can elucidate biochemical pathways.

Protein Interaction Studies

Investigations into how this compound interacts with proteins have provided insights into its role as a modulator of protein function, which is critical for understanding disease mechanisms and developing new therapeutic strategies .

Mechanistic Studies

Mechanistic studies utilizing this compound can help delineate the pathways through which it exerts its effects, contributing to the broader understanding of pharmacodynamics and pharmacokinetics in drug design .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL
Study BNeuropharmacologyIndicated modulation of serotonin receptors leading to potential antidepressant effects
Study CDrug DeliveryDemonstrated enhanced delivery efficiency of doxorubicin when complexed with the compound

Mechanism of Action

The mechanism by which tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Substituent: 7-Oxo (ketone) instead of 7-amino.
  • Impact: The ketone group reduces nucleophilicity but enhances electrophilic reactivity, making it suitable for condensation reactions. Its molecular formula is C₁₁H₁₇NO₄ (MW: 229.27 g/mol) .
  • Applications : Used in synthesizing heterocyclic scaffolds for drug discovery .
Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Substituents : 7,7-Difluoro and 9-oxo groups.
  • Impact: Fluorine atoms increase lipophilicity and metabolic stability. The molecular formula is C₁₃H₁₉F₂NO₃ (MW: 275.29 g/mol) .
  • Applications : Explored for pharmacological applications due to enhanced bioavailability .

Variations in Heteroatom Placement

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Substituent : 3-Hydroxy instead of 3-oxa.
  • Impact: The hydroxyl group enables hydrogen bonding, influencing solubility and target interactions. Molecular formula: C₁₃H₂₃NO₃ (MW: 243.3 g/mol) .
  • Applications : Used in CNS drug research due to structural similarity to neuroactive compounds .
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Substituents : 3,7-Dioxa (two oxygen atoms).
  • Impact: Increased polarity and reduced basicity compared to the amino variant. Molecular formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) .
  • Applications : Leveraged in organic synthesis for ring-opening reactions .

Stereochemical and Functional Group Modifications

Tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Substituent : 7-Hydroxy (exo configuration).
  • Impact: The exo stereochemistry alters spatial interactions with biological targets. Molecular formula: C₁₂H₂₁NO₄ (MW: 243.3 g/mol) .
  • Applications : Studied for enzyme inhibition due to precise stereochemical alignment .
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
  • Substituents : 7-Benzyl and 9-oxo groups.
  • Impact : The benzyl group enhances hydrophobic interactions, while the diaza structure (two nitrogens) increases basicity. Molecular formula: C₁₉H₂₆N₂O₃ (MW: 330.4 g/mol) .
  • Applications : Explored as a protease inhibitor scaffold .

Comparative Data Table

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate 7-Amino, 3-oxa C₁₂H₂₂N₂O₃ 242.32 Drug intermediate; hydrogen bonding
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate 7-Oxo, 3-oxa C₁₁H₁₇NO₄ 229.27 Condensation reactions
Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 7,7-Difluoro, 9-oxo C₁₃H₁₉F₂NO₃ 275.29 Enhanced metabolic stability
Tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate 7-Hydroxy (exo), 3-oxa C₁₂H₂₁NO₄ 243.3 Enzyme inhibition studies
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 7-Benzyl, 9-oxo, diaza C₁₉H₂₆N₂O₃ 330.4 Protease inhibitor scaffold

Key Findings and Implications

  • Amino vs. Oxo Groups: The 7-amino group in the target compound enhances nucleophilicity and hydrogen bonding, making it preferable for drug intermediates, while 7-oxo variants are more reactive in electrophilic substitutions .
  • Stereochemistry : Exo configurations (e.g., 7-hydroxy) provide distinct spatial interactions, critical for target specificity in enzyme inhibition .
  • Diaza Structures : Additional nitrogen atoms increase basicity, expanding utility in acid-catalyzed reactions .

Biological Activity

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known as (7-exo)-tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1820966-00-4

The compound features a bicyclic structure that is characteristic of various bioactive molecules, which may contribute to its interaction with biological systems.

Research indicates that compounds with bicyclic structures similar to tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane often exhibit diverse biological activities such as:

  • Anticancer Activity : Bicyclo[3.3.1]nonanes are noted for their potential in anticancer therapies due to their structural resemblance to tryptophan and serotonin, which are known to interact with various protein receptors involved in cell growth and apoptosis .
  • Antimicrobial Properties : Compounds in this class have shown efficacy against various pathogens, including bacteria and fungi, suggesting a role in antimicrobial drug development .
  • Neuropharmacological Effects : Given the structural similarities to neurotransmitters, there is potential for these compounds to influence neurological pathways, possibly offering therapeutic avenues for conditions like depression or anxiety .

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activities of related compounds:

StudyFindings
Anticancer Potential Bicyclic nonanes demonstrated significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy Various derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
Neuropharmacological Activity Some studies suggest modulation of serotonin receptors, indicating potential use in treating mood disorders .

Example Case Study

In a study published in Nature Communications, researchers synthesized several derivatives of bicyclo[3.3.1]nonanes and evaluated their anticancer properties. One derivative showed a 50% inhibition concentration (IC50) value of 10 µM against breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueMethodological ImplicationReference
Boiling Point219.4°CDistillation above 200°C not advised
Density0.915 g/cm³Solvent compatibility checks
Molecular Weight250.3 g/molMS calibration standards

Q. Table 2: Recommended Protective Equipment

EquipmentSpecificationRationaleReference
GlovesNitrileChemical resistance to amines
Eye ProtectionGoggles + face shieldPrevent aerosol exposure
Respiratory ProtectionN95 mask (vented hood)Dust inhalation prevention

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